N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine
Overview
Description
N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine is a chemical compound with the molecular formula C17H30N2O2 and a molecular weight of 294.43 . It is used for proteomics research .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources. Its molecular weight is 294.43 .Scientific Research Applications
1. Spectroscopy and Complex Formation:
- Research by Goto et al. (2000) studied the NMR spectra of platinum(II) complexes with derivatives of N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine, revealing insights into intramolecular interactions and solvent effects in these complexes (Goto et al., 2000).
2. Catalysis and Polymerisation:
- Kang et al. (2019) synthesized Zn(II) and Cu(II) complexes with derivatives of this compound, finding them effective as pre-catalysts in rac-lactide polymerisation (Kang et al., 2019).
3. Oxidative Dehydrogenation Studies:
- Goto et al. (2004) explored the oxidative dehydrogenation of tetracyano(N-benzyl-1,2-ethanediamine), providing insights into the behavior of these complexes under oxidation conditions (Goto et al., 2004).
4. Structural Analysis and Synthesis:
- Song et al. (1999) focused on the synthesis of chiral bisferrocenyldiamines, a category that includes derivatives of this compound, and their applications in asymmetric catalysis (Song et al., 1999).
5. Reactions and Compound Synthesis:
- Yavari et al. (2005) investigated the regioselective reactions of N1-benzyl-N2-(4-nitrophenyl)ethanediamide, related to the compound , for the synthesis of various organic compounds (Yavari et al., 2005).
6. Metabolic Studies:
- Compernolle et al. (1982) conducted metabolic studies on a related compound, providing insights into its metabolic pathways and potential applications (Compernolle et al., 1982).
Mechanism of Action
Properties
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-N',N'-diethylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-4-19(5-2)12-11-18-15-16-9-7-8-10-17(16)21-14-13-20-6-3/h7-10,18H,4-6,11-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQSCMJBNUJENC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=CC=C1OCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.